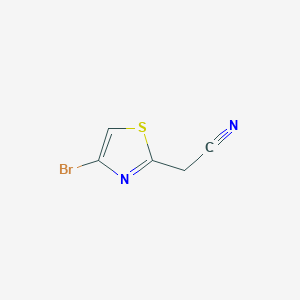

2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-bromo-1,3-thiazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2S/c6-4-3-9-5(8-4)1-2-7/h3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETBVMWLJJNSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824063-21-9 | |

| Record name | 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies for 2 4 Bromo 1,3 Thiazol 2 Yl Acetonitrile

Transformations Involving the Nitrile Functionality

The cyano group (C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which makes the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This inherent reactivity allows for its conversion into various other functional groups. researchgate.net

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon of the nitrile group readily undergoes nucleophilic addition. Organometallic reagents, such as Grignard (RMgX) or organolithium (RLi) reagents, can add to the nitrile to form an intermediate imine salt. pressbooks.pub Subsequent hydrolysis of this intermediate yields a ketone, providing a robust method for carbon-carbon bond formation and the introduction of a carbonyl group. libretexts.orgpressbooks.pub

The mechanism begins with the nucleophilic attack of the organometallic reagent on the nitrile carbon, forming a magnesium or lithium salt of an imine anion. libretexts.org This intermediate is then hydrolyzed in an aqueous workup to produce an imine, which is further hydrolyzed to the final ketone product. libretexts.org

Hydrolysis and Reduction Reactions of the Cyano Moiety

The nitrile functionality can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. fiveable.meebsco.com Acid-catalyzed hydrolysis typically involves protonation of the nitrogen atom, which enhances the electrophilicity of the carbon, followed by the nucleophilic attack of water. pressbooks.pub This process initially forms an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and ammonia. pressbooks.pubebsco.com

Conversely, the nitrile group can be reduced to a primary amine. fiveable.me A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation, which proceeds through the successive addition of two hydride ions to the nitrile carbon. libretexts.orgpressbooks.pub The resulting dianion is then protonated during aqueous workup to yield the primary amine. libretexts.org Alternatively, using a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. pressbooks.publibretexts.org

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Nucleophilic Addition | 1. Grignard Reagent (RMgX) 2. H₃O⁺ | Ketone |

| Hydrolysis | H₃O⁺ (heat) or OH⁻ (heat) | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Partial Reduction | 1. DIBAL-H 2. H₂O | Aldehyde |

Reactions at the Methylene (B1212753) Group Adjacent to the Nitrile

The methylene group (-CH₂-) in 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile is positioned between two electron-withdrawing groups: the nitrile and the 4-bromo-1,3-thiazole ring. This configuration renders the methylene protons acidic, making the carbon a nucleophilic center upon deprotonation.

Deprotonation and Alkylation/Acylation of the Active Methylene

The acidity of the α-protons allows for the ready deprotonation of the methylene group by a suitable base (e.g., sodium hydride, lithium diisopropylamide) to generate a resonance-stabilized carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions. For instance, it can react with alkyl halides in a classic Sₙ2 reaction to yield α-alkylated products. Similarly, reaction with acyl halides or anhydrides leads to the formation of β-ketonitriles.

Knoevenagel Condensation and Related Carbon-Carbon Bond Formations

The active methylene group is an ideal substrate for Knoevenagel condensation reactions. wikipedia.orgnih.gov This reaction involves the condensation of a compound with an active methylene group and a carbonyl compound (aldehyde or ketone), typically catalyzed by a weak base like an amine (e.g., piperidine). wikipedia.org The reaction proceeds via a nucleophilic addition of the deprotonated methylene group to the carbonyl carbon, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org

For example, a related compound, 2-(4-oxo-4,5-dihydrothiazol-2-yl)acetonitrile, has been shown to undergo Knoevenagel condensation with various isatin (B1672199) derivatives to produce (E)-2-(4-oxo-4,5-dihydrothiazol-2-yl)-2-(2-oxoindolin-3-ylidene)acetonitrile compounds in good yields. ias.ac.in This demonstrates the utility of this reaction for creating complex molecular architectures with a new carbon-carbon double bond. researchgate.netjocpr.com

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | α-Alkylated Acetonitrile (B52724) |

| Acylation | 1. Base (e.g., NaH) 2. Acyl Halide (RCO-X) | β-Ketonitrile |

| Knoevenagel Condensation | Aldehyde/Ketone (R₂C=O), Base (e.g., Piperidine) | α,β-Unsaturated Nitrile |

Functionalization of the Bromine Atom on the Thiazole (B1198619) Ring

The bromine atom at the C4 position of the thiazole ring behaves as a typical aryl bromide, opening up possibilities for functionalization through various metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Common transformations for aryl bromides include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, attaching a new aryl or vinyl group.

Stille Coupling: Palladium-catalyzed coupling with an organostannane reagent. mdpi.com

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a C-N bond.

Cyanation: Introduction of a nitrile group, often using zinc cyanide or copper(I) cyanide.

Furthermore, the bromine atom can be converted into an organometallic intermediate through lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures. researchgate.net The resulting lithiated thiazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce new functional groups at the C4 position. researchgate.net

| Reaction Name | Coupling Partner | Catalyst/Reagent | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd Catalyst, Base | C-C (Aryl/Vinyl) |

| Stille Coupling | R-Sn(Alkyl)₃ | Pd Catalyst | C-C (Aryl/Vinyl) |

| Heck Coupling | Alkene | Pd Catalyst, Base | C-C (Alkene) |

| Sonogashira Coupling | Terminal Alkyne | Pd/Cu Catalysts, Base | C-C (Alkyne) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Base | C-N |

| Lithium-Halogen Exchange | 1. R-Li 2. Electrophile (E⁺) | None | C-E |

Lithiation Strategies and Electrophilic Trapping at C-5 Position

The C-5 position of the thiazole ring in 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile is susceptible to deprotonation by strong bases, a reaction that has been demonstrated in structurally similar 2-bromo-1,3-thiazoles. For instance, the lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole (B2708370) has been successfully achieved at the C-5 position using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures, such as -70°C. acsgcipr.orgnih.govresearchgate.netgrowingscience.com This regioselective deprotonation generates a potent nucleophile that can be trapped with various electrophiles to introduce a wide range of functional groups at the C-5 position.

It is important to note that the presence of the cyanomethyl group at the C-2 position in 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile introduces an additional acidic site—the methylene protons adjacent to the nitrile. The relative acidity of the C-5 proton versus the cyanomethyl protons will dictate the site of lithiation. While direct experimental data on the lithiation of 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile is not extensively available in the reviewed literature, the established protocols for related 2-bromothiazoles provide a valuable framework for potential synthetic strategies.

Presuming the preferential deprotonation at the C-5 position, the resulting lithium intermediate can react with a variety of electrophiles, as demonstrated in the case of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. acsgcipr.orgnih.govresearchgate.net This allows for the introduction of diverse substituents, thereby expanding the molecular complexity and enabling the synthesis of a library of novel thiazole derivatives.

Table 1: Representative Electrophilic Trapping Reactions at the C-5 Position of a Lithiated 2-Bromothiazole Analog

| Entry | Electrophile | Product | Yield (%) |

| 1 | Acetaldehyde | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol | 92 |

| 2 | Cyclohexanone | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]cyclohexan-1-ol | 87 |

| 3 | N,N-Dimethylformamide (DMF) | 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | 85 |

| 4 | N-Methoxy-N-methylacetamide | 1-[2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-one | 83 |

| 5 | Carbon Dioxide (CO2) | 2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid | 93 |

Data derived from studies on 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole and presented as a model for the potential reactivity of 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile.

Double Lithiation and Access to Trifunctional Thiazoles

The synthesis of trifunctional thiazoles can be achieved through a double lithiation strategy, which has been demonstrated on 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. acsgcipr.orgnih.govresearchgate.netgrowingscience.com This approach involves the simultaneous deprotonation at the C-5 position and a bromine-lithium exchange at the C-2 position. The use of a stronger organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), is typically required to effect this transformation. acsgcipr.orgnih.govresearchgate.net

In the context of 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile, a double lithiation strategy would be more complex due to the presence of the acidic methylene protons of the acetonitrile group. A strong base like t-BuLi could potentially deprotonate both the C-5 position and the cyanomethyl group, in addition to inducing bromine-lithium exchange at the C-4 position. The precise outcome would depend on the reaction conditions and the relative kinetics of these competing deprotonation and exchange processes.

Should a selective double lithiation at the C-5 and C-4 positions be achievable, quenching the resulting dianion with different electrophiles would provide a powerful method for the synthesis of trifunctional thiazoles. This would allow for the introduction of two different substituents in a single synthetic operation, leading to the rapid construction of complex and diverse molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for Aromatic Coupling

The bromine atom at the C-4 position of 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically involving the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used for the synthesis of biaryl compounds and has been successfully applied to various bromo-thiazole derivatives. nih.govnih.gov For 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile, a Suzuki-Miyaura coupling with an arylboronic acid would be expected to yield the corresponding 4-aryl-2-(thiazol-2-yl)acetonitrile derivative.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. acsgcipr.orgwikipedia.orgnih.gov This reaction has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. wikipedia.org The application of the Buchwald-Hartwig amination to 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile would provide a direct route to 4-amino-substituted thiazole derivatives, which are valuable building blocks in medicinal chemistry.

Table 2: Representative Conditions for Transition-Metal-Catalyzed Cross-Coupling Reactions of Bromo-Aromatic Compounds

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature |

| Suzuki-Miyaura | Pd(OAc)2 or Pd(PPh3)4 | PPh3 or SPhos | K2CO3, K3PO4, or Cs2CO3 | Toluene, Dioxane, or DMF | 80-120°C |

| Buchwald-Hartwig | Pd(OAc)2 or Pd2(dba)3 | BINAP, XPhos, or RuPhos | NaOtBu, K3PO4, or Cs2CO3 | Toluene or Dioxane | 80-110°C |

These are general conditions and the optimal parameters may vary depending on the specific substrates and desired product.

Oxidative Dimerization Reactions of (Thiazol-2-yl)acetonitriles

The cyanomethyl group at the C-2 position of 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile is susceptible to oxidative dimerization. Research has shown that 2-(4-arylthiazol-2-yl)acetonitriles can undergo oxidative dimerization in the presence of molecular iodine in dimethylformamide (DMF). researchgate.net This reaction proceeds through the formation of a succinonitrile (B93025) intermediate, which can then be converted to a 2,3-bis(4-aryl-1,3-thiazol-2-yl)but-2-enedinitrile.

The reaction of 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile under these conditions would be expected to yield 2,3-bis(4-bromo-1,3-thiazol-2-yl)succinonitrile. This succinonitrile derivative can exist as a mixture of diastereomers. Subsequent elimination of hydrogen bromide from the succinonitrile intermediate can lead to the formation of (E/Z)-2,3-bis(4-bromo-1,3-thiazol-2-yl)but-2-enedinitrile, a highly conjugated system.

This oxidative dimerization provides a straightforward method for the synthesis of complex dimeric structures from readily available thiazolylacetonitrile precursors, opening avenues for the development of novel materials with interesting electronic and photophysical properties.

Heterocyclic Annulation and Cyclization Reactions Utilizing the Compound as a Precursor

The bifunctional nature of 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile, possessing both an electrophilic center at the brominated C-4 position and a nucleophilic/acidic cyanomethyl group, makes it an attractive precursor for the synthesis of fused heterocyclic systems. While specific examples utilizing this exact compound are not extensively documented, its structural motifs are found in precursors for various annulation and cyclization reactions.

The cyanomethyl group can participate in reactions as a nucleophile after deprotonation, or the nitrile group itself can undergo cycloaddition reactions. For instance, the reaction of related thiazolylacetonitriles with various reagents can lead to the formation of fused pyrimidines, pyridines, and other heterocyclic systems. nih.govbohrium.com

Furthermore, the bromine atom at the C-4 position can be involved in intramolecular cyclization reactions following functionalization at the C-5 position or the cyanomethyl group. For example, a Suzuki-Miyaura coupling at C-4 to introduce an ortho-functionalized aryl group could be followed by an intramolecular cyclization to construct a fused polycyclic aromatic system.

The versatility of 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile as a building block in heterocyclic synthesis is significant, offering multiple pathways to complex molecular scaffolds of interest in drug discovery and materials science.

Computational and Spectroscopic Characterization of 2 4 Bromo 1,3 Thiazol 2 Yl Acetonitrile and Analogues

Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile is not widely published, analysis of closely related analogues allows for the prediction of its spectral characteristics.

For ¹H NMR, the methylene (B1212753) protons (-CH₂-) of the acetonitrile (B52724) group are expected to appear as a singlet. The chemical shift of these protons is influenced by the electron-withdrawing nature of both the nitrile group and the thiazole (B1198619) ring. The single proton on the thiazole ring (at position 5) would also appear as a singlet.

In ¹³C NMR spectroscopy, distinct signals are expected for each carbon atom in the molecule. The carbon of the nitrile group (-C≡N) typically appears in the range of 115-125 ppm. The carbons of the thiazole ring are expected at shifts characteristic of heterocyclic aromatic systems, with the carbon bearing the bromine atom (C4) being significantly influenced by the halogen's electronegativity. The methylene carbon (-CH₂-) would appear further upfield. In related benzothiazole (B30560) structures, the C4 and C7 carbons of the benzo-fused ring are shielded by the adjacent heteroatom mdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile

| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -CH₂- | ~ 4.0 - 4.5 | ~ 20 - 25 |

| Thiazole H-5 | ~ 7.5 - 8.0 | ~ 120 - 125 |

| Thiazole C-2 | - | ~ 160 - 165 |

| Thiazole C-4 | - | ~ 110 - 115 |

| Thiazole C-5 | - | ~ 120 - 125 |

| -C≡N | - | ~ 115 - 120 |

Note: Values are estimations based on data from analogous compounds and general chemical shift ranges.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile, several key absorptions are expected.

The most characteristic band would be from the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity peak in the range of 2210-2260 cm⁻¹ researchgate.net. The C-H stretching vibrations of the methylene group and the thiazole ring proton are expected in the 2900-3100 cm⁻¹ region. The C=N and C=C stretching vibrations within the thiazole ring would likely produce a series of bands in the 1400-1600 cm⁻¹ fingerprint region. The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-750 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -C≡N | Stretching | 2210 - 2260 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methylene C-H | Stretching | 2850 - 2960 |

| Thiazole Ring | C=N, C=C Stretching | 1400 - 1600 |

| C-Br | Stretching | 500 - 750 |

Note: These are typical ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition. For 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile (C₅H₃BrN₂S), the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity (M⁺ and M+2).

High-resolution mass spectrometry (HRMS) would confirm the exact molecular formula. The predicted monoisotopic mass for the isomeric compound 2-(2-bromo-1,3-thiazol-4-yl)acetonitrile is 201.92003 Da uni.lu. Fragmentation in the mass spectrometer would likely involve the loss of the bromine atom or cleavage of the acetonitrile side chain, providing further structural clues libretexts.orgmiamioh.edu.

Table 3: Mass Spectrometry Data for 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile

| Parameter | Value |

|---|---|

| Molecular Formula | C₅H₃BrN₂S |

| Molecular Weight | ~203.06 g/mol |

| Predicted Monoisotopic Mass | ~201.920 Da |

| Key Feature | Presence of M⁺ and M+2 peaks in ~1:1 ratio due to Bromine isotopes |

Note: Mass data is based on the molecular formula and data for a structural isomer uni.lu.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile itself is not available in the published literature, data from analogous structures containing the bromo-thiazole moiety offer valuable insights.

For instance, the crystal structure of 2-bromo-4-phenyl-1,3-thiazole reveals that the thiazole and phenyl rings are nearly coplanar, twisted by only 7.45° researchgate.net. In other complex structures containing a brominated ring and a thiazole, the ring systems tend to be largely planar nih.gov. Crystal packing is often influenced by intermolecular interactions such as π-π stacking between aromatic rings and halogen bonding (e.g., S···Br contacts) researchgate.netst-andrews.ac.uk. For 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile, one would expect the thiazole ring to be planar. The solid-state conformation would likely be influenced by crystal packing forces, potentially involving interactions with the bromine atom and the nitrile group.

Table 4: Typical Crystallographic Parameters for Bromo-Thiazole Analogues

| Parameter | Observation in Analogues |

|---|---|

| Crystal System | Monoclinic, Orthorhombic, Triclinic st-andrews.ac.ukresearchgate.netnih.gov |

| Planarity | Thiazole ring is typically planar researchgate.netnih.gov |

| Intermolecular Interactions | π-π stacking, Halogen bonding (S···Br), Hydrogen bonding researchgate.netnih.gov |

Note: Data is generalized from published crystal structures of related compounds.

Quantum Chemical Investigations and Molecular Modeling

Computational chemistry, particularly quantum chemical methods, offers a powerful complement to experimental techniques. It allows for the investigation of molecular properties that can be difficult to measure directly, such as electronic structure and conformational energetics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and geometry of molecules. DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311+G(d,p), can be employed to determine the most stable conformation (lowest energy geometry) of 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile nih.govresearchgate.net.

These calculations can also provide insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For thiazole derivatives, the HOMO is often located on the thiazole moiety, while the LUMO may be distributed across the substituent groups ekb.eg.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of chemical reactivity nih.gov. For this molecule, the nitrogen atoms and the sulfur atom of the thiazole ring, as well as the nitrogen of the nitrile group, are expected to be regions of negative potential (electron-rich).

Table 5: Information Obtainable from DFT Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths, bond angles, and the most stable 3D conformation. |

| HOMO-LUMO Energies | Determines the electronic energy gap, indicating chemical reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for nucleophilic and electrophilic attack. |

| Mulliken Atomic Charges | Quantifies the partial charge on each atom in the molecule. |

Analysis of Molecular Electrostatic Potentials (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for analyzing the electronic structure of a molecule. It provides a three-dimensional map of the charge distribution, which is crucial for understanding and predicting a molecule's reactivity, intermolecular interactions, and biological activity. The MEP visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In the analysis of 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile, the MEP map reveals distinct regions of varying electrostatic potential. The color-coding on the MEP surface helps to identify these areas: red typically signifies regions of high negative potential (electron-rich), blue indicates areas of high positive potential (electron-poor), and green represents neutral potential.

For 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile, the most negative potential (red regions) is concentrated around the nitrogen atom of the thiazole ring and the nitrogen atom of the acetonitrile group. This is due to the high electronegativity and the presence of lone pairs of electrons on these atoms, making them susceptible to electrophilic attack. Conversely, the regions of positive potential (blue) are primarily located around the hydrogen atoms of the methylene group and the thiazole ring. These sites are consequently more likely to interact with nucleophiles. The bromine atom, being highly electronegative, also contributes to the electron distribution, creating a region of negative potential around it, though the effect is balanced by its polarizability.

This detailed charge distribution analysis is instrumental in predicting how the molecule will interact with other molecules, such as receptors or enzymes in a biological system. The electron-rich and electron-poor sites are key to forming non-covalent interactions like hydrogen bonds, which are vital for molecular recognition. nih.govnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining the chemical reactivity and electronic properties of molecules. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This indicates a higher polarizability and a greater ease of undergoing chemical reactions. For 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile and its analogues, the FMO analysis provides insights into their electronic behavior. nih.govresearchgate.net

The HOMO is typically distributed over the electron-rich parts of the molecule, in this case, the thiazole ring, which has significant π-character. The LUMO, on the other hand, is generally located over the electron-accepting regions, such as the acetonitrile group and the C=N bond within the thiazole ring. The bromine atom can influence the energy levels of these orbitals through its inductive and resonance effects.

Computational studies on analogous thiazole derivatives provide representative values for these FMO parameters. These calculations, often performed using Density Functional Theory (DFT), allow for the quantification of the HOMO and LUMO energy levels and the resulting energy gap. researchgate.netmdpi.comresearchgate.net This information is crucial for predicting the molecule's behavior in charge transfer interactions and its potential application in areas like materials science and medicinal chemistry.

| Parameter | Representative Value (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

This interactive data table provides representative energy values for the Frontier Molecular Orbitals of thiazole derivatives, based on computational studies of analogous compounds.

The analysis of these frontier orbitals is essential for understanding the molecule's electronic transitions, such as those observed in UV-visible spectroscopy, and for predicting its reactivity in various chemical reactions. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies and Mechanistic Insights for 2 4 Bromo 1,3 Thiazol 2 Yl Acetonitrile Derivatives

Elucidating the Influence of Bromine Substitution on Thiazole (B1198619) Bioactivity

The presence and position of a bromine atom on the thiazole ring can significantly impact the biological activity of the resulting derivatives. Halogen atoms, particularly bromine, can alter the physicochemical properties of a molecule, such as its lipophilicity, electronic character, and steric profile, which in turn affects its interaction with biological targets.

Research on various thiazole-containing compounds has demonstrated that the introduction of a bromine atom can lead to enhanced biological potency. For instance, in a series of synthesized thiazole derivatives, compounds bearing a bromo substitution on an associated phenyl ring exhibited notable cytotoxic activity against breast and liver cancer cell lines. mdpi.com Specifically, a compound with a bromide substitution (R=Br) showed moderate cytotoxic activity against MCF-7 and HepG2 cancer cell lines. mdpi.com In another study, the presence of a p-bromophenyl group at the fourth position of the thiazole ring was found to increase the antifungal and antituberculosis activities of certain thiazolyl–2-pyrazoline hybrid compounds. nih.gov

The electronic effects of the bromine atom, being an electron-withdrawing group, can modulate the reactivity and binding affinity of the thiazole ring. This can be a critical factor in the interaction with specific amino acid residues within the active site of a target protein. Furthermore, the lipophilicity imparted by the bromine atom can influence the compound's ability to cross cell membranes and reach its site of action.

Role of the Acetonitrile (B52724) Functionality in Modulating Biological Response

The acetonitrile group (—CH₂CN) is a significant functional group in medicinal chemistry, known for its ability to participate in various non-covalent interactions and its metabolic stability. nih.gov In the context of 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile derivatives, the acetonitrile moiety can play several roles in modulating the biological response.

The nitrile group is a potent hydrogen bond acceptor and can also engage in dipole-dipole and electrostatic interactions with biological targets. nih.gov Its linear geometry allows it to access narrow binding pockets within enzymes or receptors. The acetonitrile group is generally robust and not readily metabolized, which can contribute to a more favorable pharmacokinetic profile of the parent molecule. nih.gov

SAR Studies of Thiazole-Based Scaffolds Across Diverse Biological Targets

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. ijper.orgglobalresearchonline.netnih.gov The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse array of biological activities. globalresearchonline.netresearchgate.net

SAR studies on different series of thiazole derivatives have provided valuable insights into the structural requirements for activity against various biological targets. For example, in the development of antimicrobial agents, different substitutions on the thiazole ring have been shown to be crucial for activity against both Gram-positive and Gram-negative bacteria. nih.gov

The following table summarizes the observed biological activities of various substituted thiazole derivatives, highlighting the importance of the substitution pattern.

| Thiazole Derivative Type | Substituents | Biological Target/Activity | Key SAR Findings |

| Thiazolyl-pyrazoline hybrids | p-bromophenyl at C4 of thiazole | Antifungal, Antituberculosis | Increased activity with bromine substitution. nih.gov |

| 2,4-disubstituted thiazoles | NO₂ and OCH₃ groups on phenyl ring | Antimicrobial | Enhanced activity with these electron-withdrawing and -donating groups, respectively. researchgate.net |

| Thiazole-coumarin derivatives | Various boronic acids | Antibacterial, Antifungal | Combined scaffold shows improved biological activities. nih.gov |

| N-(thiazol-2-yl) acetamide (B32628) analogs | 4-substituted thiazole | Antibacterial | Mild to moderate antibacterial efficacy. fabad.org.tr |

Correlating Substituent Effects with Biological Potency and Selectivity

The nature and position of substituents on the thiazole ring and any associated scaffolds are critical determinants of biological potency and selectivity. Electron-donating and electron-withdrawing groups can significantly alter the electronic distribution within the molecule, thereby influencing its interaction with the target.

For instance, studies on thiazole derivatives as antimicrobial agents have shown that the presence of electron-withdrawing groups like a nitro group or electron-donating groups like a methoxy (B1213986) group at the para position of a phenyl ring attached to the thiazole can significantly improve antimicrobial activity. researchgate.net In another example, for a series of thiazole and thiadiazole derivatives acting as adenosine (B11128) A₃ receptor antagonists, a methoxy group in the 4-position of the phenyl ring and N-acetyl or propionyl substitutions on the aminothiazole template led to a great increase in binding affinity and selectivity. nih.gov

The steric properties of substituents also play a crucial role. Bulky groups may enhance binding through increased van der Waals interactions but can also lead to steric hindrance, preventing the molecule from fitting into the active site of the target.

Molecular Docking and Computational Ligand-Protein Interaction Studies

Molecular docking and computational studies are invaluable tools for elucidating the binding modes of thiazole derivatives with their biological targets and for understanding the molecular basis of their activity. nih.govnih.gov These in silico methods can predict the binding affinity and orientation of a ligand within the active site of a protein, providing insights that can guide the design of more potent and selective inhibitors. nih.gov

For various thiazole derivatives, molecular docking studies have been employed to understand their interactions with enzymes such as DNA gyrase, tyrosyl-tRNA synthetase, and dihydrofolate reductase (DHFR). nih.govijper.org These studies often reveal key hydrogen bonding and hydrophobic interactions that are essential for binding. For example, in a study of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa, molecular docking revealed that the thiazole molecule established H-bonds and π-π interactions with the target protein. nih.gov

The following table presents examples of molecular docking targets for thiazole derivatives from various studies.

| Thiazole Derivative | Target Protein (PDB ID) | Key Interactions Observed |

| Antipyrine-thiazole hybrids | Staphylococcus aureus “Homo sapiens” (3HUN) | Favorable binding interactions. arabjchem.org |

| 2,4-disubstituted thiazoles | Glucosamine-6-phosphate synthase (1jxa) | Greater affinity for compounds with NO₂ and OCH₃ groups. researchgate.net |

| Thiazole-based thiazolidin-4-one derivatives | DNA gyrase (1KZN) | Strong binding interactions. impactfactor.orgasianpubs.org |

| Quinoline-based iminothiazoline | Elastase | Potential to be a novel inhibitor. nih.gov |

Mechanistic Pathways of Action Derived from In Vitro Biological Data

In vitro biological data provides crucial information for deducing the potential mechanistic pathways of action for novel compounds. For thiazole derivatives, a variety of mechanisms have been proposed based on their observed biological effects in cellular and enzymatic assays.

For instance, some thiazole derivatives have been shown to exert their antimicrobial effects by targeting essential bacterial enzymes. Molecular docking studies have suggested that certain thiazole compounds could potentially inhibit DNA gyrase, which is vital for bacterial DNA replication, and cytochrome P450 14α-sterol demethylase, an important enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Other proposed targets for antimicrobial thiazoles include tyrosyl-tRNA synthetase and type IIA topoisomerase. nih.gov

In the context of anticancer activity, some thiazole derivatives have been found to induce apoptosis through the mitochondria-mediated pathway. nih.gov Others have been identified as potent inhibitors of tubulin polymerization, leading to mitotic arrest and cell death. researchgate.netacs.org The inhibition of key signaling proteins such as vascular endothelial growth factor receptor-2 (VEGFR-2) has also been identified as a mechanism of action for certain anti-breast cancer thiazole compounds. mdpi.com

Research Applications and Exploration of Derivatives in Chemical Biology and Advanced Materials

Development of Biologically Active Thiazole-Containing Agents for Research Purposes (in vitro studies)

The unique structural features of the thiazole (B1198619) nucleus, a five-membered aromatic ring containing sulfur and nitrogen atoms, make it a valuable pharmacophore in drug discovery. nih.govnih.gov Its derivatives have been investigated for a multitude of therapeutic applications.

Antimicrobial and Antifungal Research

The thiazole scaffold is a constituent of numerous compounds with established antimicrobial and antifungal properties. nih.govnih.gov Research into new thiazole derivatives is driven by the increasing prevalence of drug-resistant microbial strains. nih.gov

In a study focused on the synthesis of new thiazole derivatives, compounds derived from a related precursor, 2-amino-4-(4-bromophenyl)thiazole, were evaluated for their antimicrobial activity. researchgate.net Specifically, a derivative labeled as (8f) demonstrated moderate antibacterial effects against two Gram-positive bacteria and slight antifungal activity against Candida albicans. researchgate.net While not directly involving 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile, this research highlights the potential of the 4-bromophenylthiazole moiety in developing new antimicrobial agents.

Another study investigated copper coordination compounds with thiazole-based derivatives for their antifungal activity. One of the ligands, L1, which is structurally related to the core compound of interest, showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Candida glabrata. nih.gov Other related derivatives displayed MIC values ranging from 64 µg/mL to over 1024 µg/mL. nih.gov These findings suggest that the thiazole core can be a foundation for compounds with notable antifungal potential.

Table 1: Antifungal Activity of a Thiazole-Based Ligand

| Compound | Organism | MIC (µg/mL) |

| Ligand L1 | Candida glabrata | 32 |

Anticancer and Antitumor Research

Thiazole-containing compounds are integral to several clinically approved anticancer drugs, and the scaffold is actively explored for novel antitumor agents. nih.govmdpi.com These compounds can inhibit various biological targets involved in cancer cell proliferation and survival. nih.gov

Research on 2-cyanomethyl thiazole derivatives has indicated their potential as antitumor agents. A study on derivatives of 2-(4,5-dihydro-4-oxothiazol-2-yl)acetonitrile, a related cyanomethyl thiazole, showed that some of the synthesized compounds had a high inhibitory effect on breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines. ekb.eg Notably, two compounds from this study were found to be more active than the standard drug against NCI-H460 and SF-268 cell lines. ekb.eg

Another study on newly synthesized thiazole derivatives investigated their cytotoxic activity against MCF-7 and HepG2 (liver cancer) cell lines. mdpi.com One particular derivative, compound 4c, demonstrated significant inhibitory concentrations (IC50) of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells. mdpi.com Furthermore, this compound was found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.15 µM. mdpi.com

Table 2: In Vitro Cytotoxic Activity of a Thiazole Derivative

| Compound | Cell Line | IC50 (µM) |

| 4c | MCF-7 | 2.57 ± 0.16 |

| 4c | HepG2 | 7.26 ± 0.44 |

Anti-Inflammatory and Analgesic Investigations

The thiazole ring is present in some anti-inflammatory drugs, and research continues to explore new derivatives for their potential to treat inflammation and pain. dovepress.comnih.gov

While direct studies on 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile are not available, research on other thiazole derivatives provides insight into their potential anti-inflammatory and analgesic properties. For instance, a study on hybrid pyrazole (B372694) analogues containing a thiazole moiety identified compounds 5u and 5s as potent anti-inflammatory agents, with 80.63% and 78.09% inhibition in an in vivo model, respectively. dovepress.com These compounds also showed high COX-2 inhibitory activity in vitro. dovepress.com

Another study synthesized benzothiazole (B30560) derivatives and evaluated their anti-inflammatory and analgesic activities. nih.gov Compounds 17c and 17i showed significant inhibition of carrageenan-induced rat paw edema. nih.gov In analgesic tests, these compounds also demonstrated comparable efficacy to the standard drug, celecoxib. nih.gov

Antiprotozoal and Antimalarial Applications

Thiazole derivatives have been investigated for their activity against various protozoan parasites, including those that cause malaria. nih.govresearchgate.net

A series of thiazole analogs were synthesized and evaluated for their in vitro activity against the chloroquine-sensitive Plasmodium falciparum 3D7 strain. nih.gov The study found that modifications to the N-aryl amide group linked to the thiazole ring were crucial for antimalarial potency, leading to compounds with high efficacy and low cytotoxicity in HepG2 cell lines. nih.gov

In another study, 2-(2-hydrazinyl)thiazole derivatives were assessed for their inhibitory potential against Plasmodium falciparum. researchgate.netnih.gov Two compounds, 4d and 5d, exhibited significant antimalarial activity with IC50 values of 0.725 µM and 0.648 µM, respectively. researchgate.netnih.gov

Table 3: Antimalarial Activity of 2-(2-hydrazinyl)thiazole Derivatives

| Compound | Organism | IC50 (µM) |

| 4d | Plasmodium falciparum | 0.725 |

| 5d | Plasmodium falciparum | 0.648 |

Antitubercular Research

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, with thiazole derivatives being a promising area of research. nih.govbohrium.com

A series of 2-aminothiazole (B372263) derivatives were designed and evaluated for their inhibitory potential against Mycobacterium tuberculosis H37Rv. bohrium.com Compound 7n from this series showed high antimycobacterial activity with a MIC value of 6.25 µM. bohrium.com Other compounds in the series also exhibited activity with MIC values of 12.50 µM. bohrium.com

In a separate study, acetylene-containing 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their in vitro antimycobacterial activity. nih.gov Eight of the twenty-six novel compounds inhibited the growth of Mycobacterium tuberculosis, with MIC values ranging from 50 µg/mL to 100 µg/mL. nih.gov

DNA Topoisomerase Inhibitors and Related Molecular Targets

DNA topoisomerases are crucial enzymes in DNA replication and are validated targets for anticancer drugs. nih.gov Thiazole-containing compounds have been explored as potential inhibitors of these enzymes. nih.govnih.gov

A study synthesized a new thiazole derivative and investigated its antiproliferative activity and potential as a topoisomerase II inhibitor. nih.gov The compound exhibited strong cytotoxic effects against HepG-2 and MCF-7 cell lines and was found to bind strongly to calf-thymus DNA (CT-DNA) via an intercalative mode. nih.gov Molecular docking studies suggested its potential to interact with the DNA-Topo II complex. nih.gov

Apurinic/Apyrimidinic Endonuclease 1 (APE1) Inhibitors

Apurinic/apyrimidinic endonuclease 1 (APE1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA damage caused by oxidation and alkylation. The inhibition of APE1 is a promising strategy for sensitizing cancer cells to chemotherapy. Research has shown that compounds structurally related to 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile are effective APE1 inhibitors. For instance, a novel class of APE1 inhibitors has been developed using 2-(benzo[d]thiazol-2-yl)acetonitrile as a starting material. nih.gov These inhibitors have demonstrated competitive inhibition of APE1's endonuclease activity in the low micromolar range. nih.gov The thiazole scaffold is a key feature for the inhibitory activity, and further optimization of this class of compounds could lead to the development of potent and selective APE1 inhibitors for cancer therapy. nih.gov While direct studies on 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile as an APE1 inhibitor are not extensively documented, the established activity of its analogs highlights the potential of this chemical scaffold in targeting the APE1 enzyme.

Kinase Inhibition Profiles (e.g., c-Met, Tyrosine Kinase, Pim-1)

The 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile scaffold is a prominent feature in the design of various kinase inhibitors, which are critical in cancer therapy due to their role in cell signaling and proliferation.

c-Met Kinase: The c-Met receptor tyrosine kinase is a well-established target in oncology. nih.gov Dysregulation of the c-Met signaling pathway is associated with tumor growth, metastasis, and angiogenesis. nih.gov While specific studies on the direct inhibition of c-Met by 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile are limited, the thiazole ring is a common structural motif in many c-Met inhibitors. The development of potent and selective c-Met inhibitors often involves the incorporation of heterocyclic rings like thiazole to achieve high binding affinity and specificity. nih.gov

Tyrosine Kinase: Tyrosine kinases are a broad family of enzymes that play a central role in cellular signaling. mdpi.com The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of various cancers. The thiazole nucleus is a key component in many TKIs. For example, novel bromo-pyrimidine analogs incorporating a thiazole ring have been designed and synthesized as potent tyrosine kinase inhibitors. arabjchem.org The bromine substitution on the pyrimidine (B1678525) ring, coupled with the thiazole moiety, contributes to the inhibitory activity against various tyrosine kinases. arabjchem.org

Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in several types of cancer and is involved in cell survival and proliferation. nih.gov Thiazole-containing compounds have been identified as effective Pim-1 inhibitors. For example, bis-thiazole derivatives have been synthesized and shown to exhibit significant Pim-1 inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov The thiazole scaffold serves as a crucial pharmacophore for interacting with the active site of Pim-1 kinase. nih.govnih.gov

| Kinase Target | Relevance | Role of Thiazole Scaffold | Example Derivative Class |

|---|---|---|---|

| c-Met | Oncology target involved in tumor growth and metastasis. nih.gov | Common structural motif in c-Met inhibitors for binding affinity. nih.gov | Triazolothiadiazole c-Met inhibitors nih.gov |

| Tyrosine Kinase | Broad family of enzymes crucial for cell signaling in cancer. mdpi.com | Key component in many Tyrosine Kinase Inhibitors (TKIs). arabjchem.org | Bromo-pyrimidine analogues with a thiazole core arabjchem.org |

| Pim-1 | Serine/threonine kinase overexpressed in cancers, promoting cell survival. nih.gov | Crucial pharmacophore for interaction with the Pim-1 active site. nih.govnih.gov | Bis-thiazole derivatives nih.gov |

Potential in Prion Disease Research

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded form of the prion protein. nih.gov The development of effective therapeutics is a major challenge in this field. A significant breakthrough has been the discovery of 2-aminothiazoles as a promising new class of antiprion compounds. nih.govbohrium.comnih.gov High-throughput screening of chemical libraries identified 2-aminothiazoles as potent inhibitors of prion formation in infected neuroblastoma cell lines. nih.gov

The core structure of 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile is closely related to these active 2-aminothiazole derivatives. Structure-activity relationship (SAR) studies have been conducted to optimize the potency and pharmacokinetic properties of these compounds, with a focus on their ability to cross the blood-brain barrier. bohrium.comnih.gov These studies have led to the identification of lead compounds that are orally bioavailable and achieve high concentrations in the brain. bohrium.comnih.gov The mechanism of action of these compounds is believed to involve the inhibition of the formation of the pathological prion protein. nih.gov

Investigations as Central Nervous System (CNS) Active Agents

The thiazole ring is a privileged scaffold in medicinal chemistry and has been incorporated into various compounds with activity in the central nervous system (CNS). Thiazole derivatives have been explored for their potential as neuroprotective agents. For instance, a study on a small molecule, AS601245, which is a 1,3-benzothiazol-2-yl acetonitrile (B52724) derivative, demonstrated significant neuroprotective effects in models of cerebral ischemia. nih.gov This compound was shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway, which is implicated in ischemia-induced cell death. nih.gov The ability of this thiazole-containing acetonitrile to provide neuroprotection highlights the potential of this chemical class in the development of treatments for ischemic insults and other CNS disorders. nih.gov

Utility as Key Synthetic Intermediates for Complex Molecular Architectures

Beyond its biological activities, 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile serves as a valuable building block in organic synthesis for the construction of more complex molecules.

Building Blocks for Fused and Polycyclic Heterocyclic Systems

Fused and polycyclic heterocyclic compounds are of great interest in medicinal chemistry and materials science due to their unique structural and electronic properties. sioc-journal.cn The 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile molecule possesses multiple reactive sites that can be exploited for the synthesis of such complex systems. The bromo substituent at the 4-position of the thiazole ring is particularly useful for cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of various aryl and heteroaryl groups. The acetonitrile group at the 2-position can also participate in cyclization reactions to form fused ring systems. The development of novel synthetic methodologies, often catalyzed by transition metals, has expanded the utility of such building blocks in creating diverse molecular scaffolds. sioc-journal.cn

Precursors for the Synthesis of Polyfunctionalized Thiazole Derivatives

The synthesis of polyfunctionalized thiazole derivatives is a key area of research, as the introduction of multiple functional groups can modulate the biological activity and physicochemical properties of the molecule. 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile is an excellent precursor for this purpose. The bromine atom can be readily displaced by various nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce new substituents at the C4 position. nih.gov The acetonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in condensation reactions to build more complex side chains at the C2 position. nih.gov This versatility allows for the systematic modification of the thiazole core, enabling the exploration of structure-activity relationships and the development of optimized compounds for specific biological targets. nih.govnih.gov

Exploratory Applications in Advanced Material Science

The thiazole ring is a known structural component in various functional materials, including conductive polymers and organic semiconductors. rsc.orgresearchgate.netnih.gov Thiazole-containing polymers have been explored for their use in applications such as organic light-emitting diodes (OLEDs) and polymer solar cells. researchgate.netnih.gov The interest in these materials stems from the electronic characteristics of the thiazole heterocycle, which can be tuned through chemical modification.

However, research into the specific contributions of the bromo- and acetonitrile-substituted thiazole, 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile , to the properties of advanced materials has not been documented. The presence of the bromine atom and the nitrile group could theoretically offer sites for further chemical reactions, potentially allowing for the incorporation of this molecule into larger polymer chains or functional materials. For instance, the bromine atom could be a site for cross-coupling reactions, a common method in the synthesis of conjugated polymers.

Despite these theoretical possibilities, there are no published studies that demonstrate the synthesis or characterization of advanced materials derived from 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile . Therefore, a detailed discussion of its research findings and data tables on its performance in this area cannot be provided at this time. Further research would be necessary to explore the potential of this specific compound in the development of advanced materials.

Conclusion and Future Research Directions

Synthesis and Reactivity: Unanswered Questions and Prospective Methodologies

While the Hantzsch thiazole (B1198619) synthesis remains a cornerstone for creating the core thiazole ring, significant opportunities exist for methodological refinement and innovation, particularly for functionalized targets like 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile. bepls.comijper.org Future research should prioritize the development of more efficient, sustainable, and scalable synthetic protocols.

Unanswered Questions:

Can greener synthetic routes, utilizing recyclable catalysts or solvent-free conditions, be developed to produce 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile with high yields? bepls.com

What is the full reactivity profile of the bromine atom at the C4 position? Exploring its susceptibility to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could unlock a vast chemical space for derivatization.

How does the electron-withdrawing nature of the acetonitrile (B52724) group influence the reactivity of the thiazole ring, particularly towards electrophilic and nucleophilic substitution? fabad.org.tr

Can one-pot or multi-component reactions be designed for the direct synthesis of highly functionalized analogs, thereby improving atom economy and reducing synthetic steps? bepls.comresearchgate.net

Prospective Methodologies:

Microwave-Assisted and Ultrasonic-Mediated Synthesis: These techniques have the potential to significantly reduce reaction times and improve yields for thiazole synthesis. bepls.comresearchgate.net

Flow Chemistry: Continuous flow processes could offer better control over reaction parameters, leading to higher purity and safer production on a larger scale.

Catalytic C-H Activation: Direct functionalization of the thiazole ring's C-H bonds represents a modern and efficient strategy for creating novel analogs without the need for pre-functionalized starting materials.

Advanced Computational Modeling for Predictive Research in Structure-Activity Relationships

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive thiazole derivatives. By building predictive models based on the 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile scaffold, researchers can prioritize synthetic efforts and gain deeper insights into the molecular determinants of activity.

Predictive Modeling Approaches:

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the physicochemical properties of 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile analogs and their biological activities. ijper.orgnih.gov By calculating parameters such as polarizability, binding energy, and hydration energy, models can be built to predict the activity of yet-unsynthesized compounds. nih.gov

Molecular Docking: Docking simulations can predict the binding modes of thiazole derivatives within the active sites of biological targets like enzymes or receptors. ijper.orgmdpi.com This is crucial for understanding mechanisms of action and for designing derivatives with improved binding affinity and selectivity. For instance, docking could explore potential interactions with targets like dihydrofolate reductase or various kinases, which are known to be modulated by other heterocyclic compounds. ijper.orgnih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model based on active 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile analogs can be used to screen virtual libraries for new potential hits.

These computational methods can guide the rational design of new derivatives by predicting how modifications to the core structure will affect their pharmacokinetic and pharmacodynamic profiles. mdpi.comresearchgate.net

Strategic Design of Next-Generation Thiazole Derivatives for Targeted Applications

The thiazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ijper.orgfabad.org.trjetir.org The structure of 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile provides a strategic platform for designing next-generation derivatives with enhanced potency and target specificity. researchgate.net

Design Strategies and Potential Applications:

Antimicrobial Agents: Given the rise of antimicrobial resistance, new scaffolds are urgently needed. nih.govmdpi.com The 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile core can be elaborated by introducing various substituents known to enhance antimicrobial activity. Structure-activity relationship (SAR) studies on other thiazoles suggest that modifications at the C4 and C5 positions can significantly impact potency against bacterial and fungal strains. nih.govmdpi.com

Anticancer Agents: Thiazole derivatives have shown promise as inhibitors of cancer cell migration, invasion, and proliferation by targeting various pathways, including microtubule dynamics and protein kinases. nih.govnih.govfrontiersin.org The strategic modification of the 2-(4-bromo-1,3-thiazol-2-yl)acetonitrile structure could lead to potent and selective inhibitors of targets such as VEGFR-2 or EGFR. nih.govnih.gov

Anti-inflammatory and Neuroprotective Agents: Thiazole-containing compounds have been investigated for their potential in treating neurodegenerative diseases and inflammation. mdpi.comjetir.org Derivatives of 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile could be designed as anticholinesterase agents or modulators of other neurological targets. mdpi.com

The key to successful design lies in a deep understanding of the structure-activity relationships that govern the biological effects of thiazole compounds. researchgate.netnih.gov

Interdisciplinary Research Avenues for 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile and its Analogs

The full potential of 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile and its derivatives can best be realized through collaborative, interdisciplinary research.

Collaborative Opportunities:

Medicinal Chemistry and Pharmacology: Synthetic chemists can create libraries of novel analogs based on computational predictions, which pharmacologists can then screen for various biological activities. researchgate.netresearchgate.net This iterative cycle of design, synthesis, and testing is fundamental to modern drug discovery.

Chemical Biology: Thiazole derivatives can be functionalized with fluorescent tags or reactive groups to create chemical probes. These tools can be used to study biological processes, identify new drug targets, and visualize molecular interactions within living cells.

Materials Science: The rigid, aromatic structure of the thiazole ring suggests potential applications in the development of novel organic materials. Research could explore the synthesis of polymers or conjugated systems incorporating the 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile scaffold for applications in electronics or photonics.

Agrochemicals: Heterocyclic compounds, including thiazoles, are widely used in agriculture. Interdisciplinary research could investigate the potential of 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile derivatives as novel pesticides or herbicides, focusing on efficacy and environmental impact.

By fostering collaboration between these diverse fields, the scientific community can ensure that the foundational chemical research on this promising scaffold is translated into practical and impactful applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile, and how can reaction conditions be systematically optimized?

- Methodology : Utilize statistical experimental design (e.g., factorial or response surface methods) to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) and their interactions. For example, a central composite design can minimize trial runs while maximizing yield . Couple this with spectroscopic validation (e.g., NMR, FTIR) to confirm product purity .

Q. How can the electronic effects of the bromo substituent on the thiazole ring influence reactivity in cross-coupling reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals (HOMO/LUMO) of the thiazole ring. Validate predictions experimentally via Suzuki-Miyaura coupling with aryl boronic acids, monitoring regioselectivity and yield using HPLC-MS .

Q. What spectroscopic techniques are most reliable for characterizing 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile?

- Methodology : Combine single-crystal X-ray diffraction (SCXRD) for absolute structural confirmation (e.g., bond lengths and angles) with H/C NMR and high-resolution mass spectrometry (HRMS) for solution-phase validation. SCXRD data for analogous compounds show mean C–C bond deviations of 0.008 Å, ensuring precision .

Advanced Research Questions

Q. How do steric and electronic factors in 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile affect its utility as a building block in heterocyclic chemistry?

- Methodology : Conduct comparative studies with non-brominated analogs (e.g., 2-thiazolylacetonitrile) to isolate bromine’s effects. Use X-ray photoelectron spectroscopy (XPS) to quantify Br’s electron-withdrawing impact on the thiazole ring. Correlate with reactivity in cycloaddition or nucleophilic substitution reactions .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic product distributions during functionalization of this compound?

- Methodology : Employ time-resolved in situ FTIR or Raman spectroscopy to monitor reaction pathways. For example, low-temperature kinetic trapping can favor intermediates, while elevated temperatures drive thermodynamic control. Use computational reaction path searches (e.g., artificial force-induced reaction, AFIR) to model competing pathways .

Q. How can computational tools predict and mitigate side reactions (e.g., nitrile hydrolysis) during derivatization?

- Methodology : Apply quantum mechanical/molecular mechanics (QM/MM) simulations to model reaction trajectories under varying pH and solvent conditions. Validate with experimental kinetic studies (e.g., monitoring nitrile → amide conversion via H NMR) .

Data-Driven Research Questions

Q. What statistical approaches are effective for analyzing batch-to-batch variability in the synthesis of this compound?

- Methodology : Implement multivariate analysis (e.g., principal component analysis, PCA) on process parameters (e.g., purity, yield) across multiple batches. Pair with control charts (e.g., Shewhart charts) to identify outlier conditions requiring optimization .

Q. How can machine learning enhance the design of novel derivatives for specific biological targets?

- Methodology : Train neural networks on datasets of thiazole-based compounds with known bioactivity (e.g., kinase inhibition). Use graph-based molecular descriptors (e.g., Morgan fingerprints) to predict binding affinities and prioritize synthesis targets .

Safety and Handling

Q. What protocols ensure safe handling of 2-(4-Bromo-1,3-thiazol-2-yl)acetonitrile given its potential toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。